Akuammine

Übersicht

Beschreibung

It is the most abundant alkaloid in these seeds, comprising 0.56% of the dried powder . Akuammine has also been isolated from Vinca major, a periwinkle vine native to the western Mediterranean . This compound is structurally related to yohimbine, mitragynine, and voacangine, all of which are alkaloid plant products with pharmacological properties .

Vorbereitungsmethoden

Die Synthese von Akuammin umfasst mehrere Schritte, die in der Regel von einfacheren Indolderivaten ausgehenSpezielle Reaktionsbedingungen und Reagenzien können variieren, aber gemeinsame Schritte sind Cyclisierungsreaktionen, Oxidation und Reduktionsprozesse .

Die Samen von Picralima nitida werden geerntet, getrocknet und dann Extraktionsverfahren unterzogen, um Akuammin und andere Alkaloide zu isolieren .

Analyse Chemischer Reaktionen

Akuammin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Akuammin kann je nach den verwendeten Reagenzien und Bedingungen zu verschiedenen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Akuammin verändern und zu verschiedenen Derivaten führen.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Akuammin-Molekül einführen und seine Eigenschaften verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Akuammine exhibits several pharmacological properties that have garnered attention in recent studies:

- Opioid Receptor Agonism : this compound has been identified as a weak agonist of the mu-opioid receptor (µOR) and kappa-opioid receptor (κOR). Although it produces minimal effects in animal models of antinociception, modifications to its structure have led to derivatives with significantly increased potency at these receptors. For instance, semi-synthetic derivatives have shown a 70-fold increase in potency at the µOR when specific structural changes were made .

- Analgesic Properties : Despite its traditional use as an analgesic, recent studies indicate that this compound and related alkaloids demonstrate limited efficacy in thermal nociception assays. This contrasts with anecdotal reports of their effectiveness in pain management .

- Antimalarial Activity : this compound has demonstrated promising antimalarial properties. Extracts from P. nitida, which contain this compound, have shown activity against drug-resistant strains of Plasmodium falciparum. The IC50 values for these extracts range from 0.1 to 0.9 μg/ml, indicating potent inhibitory effects against malaria parasites .

Structural Modifications and Derivatives

Recent research has focused on modifying this compound to enhance its pharmacological properties:

- Semi-Synthetic Derivatives : A collection of semi-synthetic derivatives has been synthesized to explore the structure-activity relationship (SAR) of this compound. Notably, introducing a phenethyl moiety significantly improved potency and selectivity for the µOR. This approach highlights the potential for developing novel analgesics based on the this compound scaffold .

- In Vitro Characterization : Detailed investigations into the binding affinities and activities of these derivatives at various opioid receptors have been conducted. For example, certain derivatives exhibit sub-micromolar affinity for the κOR, suggesting their potential as therapeutic agents .

Traditional Uses and Ethnopharmacology

The traditional use of akuamma seeds for treating pain and fever has been documented extensively:

- Cultural Context : In West African cultures, extracts from the seeds are commonly used to alleviate various ailments, including pain and infections. The folk remedies often leverage the purported analgesic and antipyretic properties of these alkaloids .

- Research Gaps : While traditional uses are well-established, scientific validation through rigorous pharmacological studies remains limited. Recent efforts aim to bridge this gap by isolating key alkaloids and evaluating their biological activities systematically .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

Wirkmechanismus

Akuammine exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It acts as an opioid agonist with low affinity, selectively targeting the mu-opioid receptor . This interaction can block pain signals and provide analgesic effects. Additionally, this compound has antimalarial activity, although the exact molecular targets and pathways involved in this activity are not fully understood .

Vergleich Mit ähnlichen Verbindungen

Akuammin ist strukturell mit mehreren anderen Indolalkaloiden verwandt, darunter:

Yohimbin: Ein Alkaloid mit stimulierenden und aphrodisierenden Eigenschaften.

Mitragynin: Das wichtigste aktive Alkaloid in der Kratom-Pflanze, bekannt für seine analgetischen und stimulierenden Wirkungen.

Voacangin: Ein Alkaloid mit potenziellen psychoaktiven Eigenschaften.

Was Akuammin auszeichnet, ist seine einzigartige Kombination aus Affinität zu Opioidrezeptoren und antimalarieller Aktivität, was es zu einer interessanten Verbindung für die medizinische und wissenschaftliche Forschung macht .

Biologische Aktivität

Akuammine is an indole alkaloid primarily extracted from the seeds of the Picralima nitida plant, commonly referred to as the akuamma tree. Traditionally used in West Africa for its analgesic properties, recent scientific investigations have sought to elucidate its biological activities, particularly its interactions with opioid receptors and potential therapeutic applications.

Chemical Structure and Properties

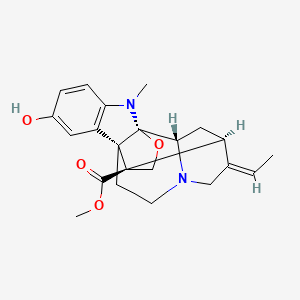

This compound (C₁₈H₂₃N₃O₃) is structurally characterized as follows:

- Chemical Formula : C₁₈H₂₃N₃O₃

- Molecular Weight : 325.39 g/mol

- Functional Groups : Indole structure with nitrogen-containing moieties.

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with the mu-opioid receptor (μOR) and kappa-opioid receptor (κOR). The following sections detail its pharmacological properties and findings from recent studies.

Opioid Receptor Interaction

- Agonist Activity : this compound has been identified as a weak agonist at μOR, showing potencies ranging from 2.6 to 5.2 μM in various assays . Despite this activity, it has demonstrated minimal effects in animal models of antinociception, indicating a need for further structural modifications to enhance efficacy .

- Antagonistic Properties : Interestingly, some studies suggest that while this compound shows affinity for μOR, it may also act as an antagonist under specific conditions . This dual action complicates its classification and therapeutic use.

Structure-Activity Relationship (SAR)

Recent research has focused on modifying the akuamma alkaloid structure to improve potency and selectivity. A notable study introduced a phenethyl moiety at the N1 position of pseudo-akuammigine, resulting in a 70-fold increase in potency at μOR . The following table summarizes key findings regarding structural modifications:

| Compound | μOR Affinity (Ki, µM) | Potency (EC50, nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 0.5 | 75 | Low |

| Pseudo-Akuammigine | 5.2 | 75 | Moderate |

| Modified Derivative | 0.012 | 1.0 | High |

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound and related alkaloids:

- Analgesic Efficacy : In thermal nociception assays, this compound showed limited antinociceptive effects despite traditional uses suggesting otherwise . This discrepancy highlights the need for further investigation into its mechanisms of action.

- Cholinesterase Inhibition : this compound has also been reported as a weak cholinesterase inhibitor, which could influence sympathetic activity under certain conditions .

- Safety Profile : A safety evaluation of P. nitida extracts indicated that while there are potential therapeutic benefits, there are also risks associated with toxicity at higher doses .

Case Studies and Clinical Implications

Research on this compound has primarily focused on its potential as a novel analgesic agent due to its interaction with opioid receptors:

- Case Study 1 : A study involving rodents demonstrated that while this compound interacts with opioid receptors, it did not significantly alter pain-like behaviors in thermal assays, suggesting limited clinical utility without further modification .

- Case Study 2 : Another investigation isolated six alkaloids from P. nitida, confirming that while this compound exhibited micromolar activity at μOR, its analgesic properties were overshadowed by other compounds like akuammidine which showed greater efficacy .

Eigenschaften

CAS-Nummer |

3512-87-6 |

|---|---|

Molekularformel |

C22H26N2O4 |

Molekulargewicht |

382.5 g/mol |

IUPAC-Name |

methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18-,20-,21-,22+/m0/s1 |

InChI-Schlüssel |

YILKZADAWNUTTB-QLWRWLBVSA-N |

SMILES |

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |

Isomerische SMILES |

C/C=C\1/CN2CC[C@@]34C5=C(C=CC(=C5)O)N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C |

Kanonische SMILES |

CC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Akuammine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.